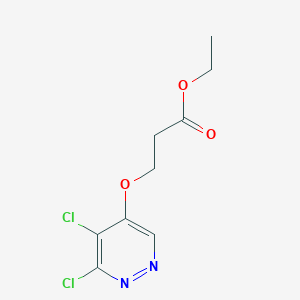
Ethyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate is a chemical compound with the molecular formula C9H10Cl2N2O3 It is known for its unique structure, which includes a pyridazine ring substituted with chlorine atoms and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate typically involves the reaction of 5,6-dichloropyridazine with ethyl 3-hydroxypropanoate. The reaction is carried out under controlled conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for further applications.
化学反応の分析
Types of Reactions
Ethyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the pyridazine ring.
科学的研究の応用
Ethyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of materials with specific properties.
作用機序
The mechanism of action of Ethyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but typically include key proteins or enzymes involved in metabolic or signaling pathways.
類似化合物との比較
Ethyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate can be compared with other similar compounds, such as:
Ethyl 3-((5-chloropyridazin-4-yl)oxy)propanoate: This compound has only one chlorine atom on the pyridazine ring, which may affect its reactivity and applications.
Ethyl 3-((5,6-dibromopyridazin-4-yl)oxy)propanoate: The presence of bromine atoms instead of chlorine can lead to different chemical properties and reactivity.
Ethyl 3-((5,6-dichloropyrimidin-4-yl)oxy)propanoate: The pyrimidine ring in this compound may result in different biological activity compared to the pyridazine ring.
特性
CAS番号 |
1346698-26-7 |
|---|---|
分子式 |
C9H10Cl2N2O3 |
分子量 |
265.09 g/mol |
IUPAC名 |
ethyl 3-(5,6-dichloropyridazin-4-yl)oxypropanoate |
InChI |
InChI=1S/C9H10Cl2N2O3/c1-2-15-7(14)3-4-16-6-5-12-13-9(11)8(6)10/h5H,2-4H2,1H3 |
InChIキー |
RLMFAXGGVGIBSC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCOC1=CN=NC(=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



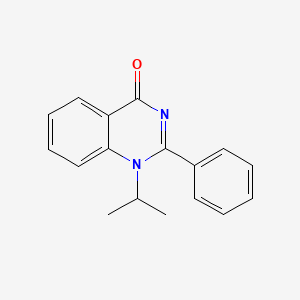
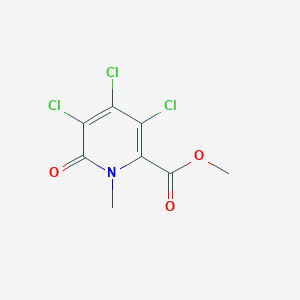
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(1,1-dimethylethyl)-2-methyl-](/img/structure/B11851416.png)
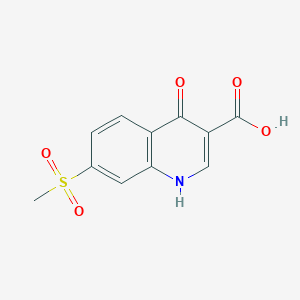
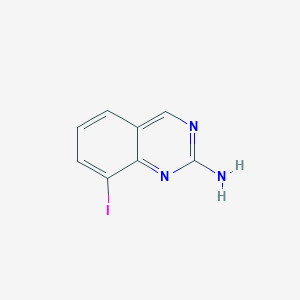

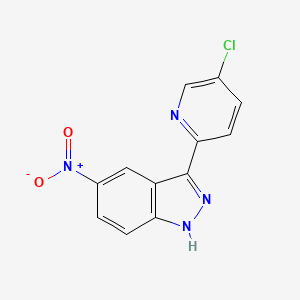
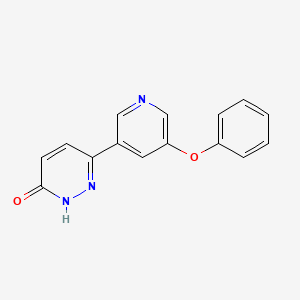
![N-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11851446.png)


![4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole](/img/structure/B11851458.png)

